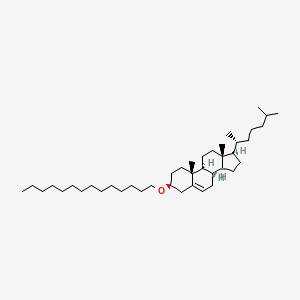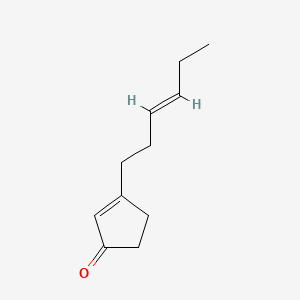
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is a chemical compound with the molecular formula C6H12N2O12P4.8Na. It is commonly used as a chelating agent and scale inhibitor in various industrial applications. The compound is known for its ability to bind metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is typically purified through filtration and crystallization processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of phosphonate groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents in chelation reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
The primary products formed from the reactions of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) include metal-phosphonate complexes, hydrolyzed phosphonate derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion regulation and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for conditions involving metal ion imbalances.
Industry: Widely used in water treatment, detergents, and other applications requiring metal ion control.
Mechanism of Action
The mechanism of action of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) primarily involves its ability to bind metal ions through its phosphonate groups. This binding prevents the metal ions from participating in unwanted reactions, thereby inhibiting scale formation and other undesirable processes. The compound’s molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial systems .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): A chelating agent with a similar structure but different binding affinities and applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher number of binding sites, offering stronger metal ion binding.
Uniqueness
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is unique in its ability to form highly stable complexes with metal ions, making it particularly effective in applications requiring long-term metal ion control. Its multiple phosphonate groups provide strong and specific binding, which is advantageous in various industrial and research settings .
Properties
CAS No. |
57956-19-1 |
|---|---|
Molecular Formula |
C6H20N2Na8O12P4+8 |
Molecular Weight |
620.04 g/mol |
IUPAC Name |
octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1 |
InChI Key |
WKPRVZVRUSIOKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)












![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
